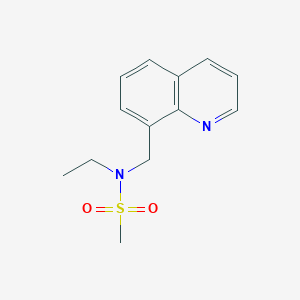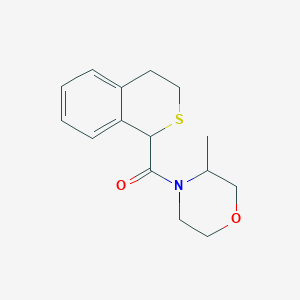
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in cancer cell proliferation and can induce apoptosis in cancer cells. It has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been found to have low toxicity and can be administered orally or intravenously. Studies have shown that it can cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide is its low toxicity, making it suitable for in vitro and in vivo studies. It can also be synthesized using various methods, making it readily available for research purposes. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide. One of the areas of interest is in the development of new anticancer drugs. Studies have shown that this compound has potent anticancer properties and can be used in combination with other drugs to enhance their efficacy. Another area of interest is in the development of new antibiotics. The antimicrobial activity of this compound makes it a potential candidate for the development of new antibiotics to combat antibiotic-resistant pathogens. Additionally, further studies are needed to understand its mechanism of action and optimize its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields of scientific research. Its low toxicity, availability, and potency make it a promising candidate for the development of new anticancer drugs and antibiotics. Further studies are needed to optimize its therapeutic potential and understand its mechanism of action.
Synthesemethoden
The synthesis of 2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide has been reported using various methods. One of the commonly used methods involves the reaction of 3,4-dichlorothiophenol with N-methylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide has been found to have potential therapeutic applications in various fields of scientific research. One of the areas of interest is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have antimicrobial activity against various pathogens, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NOS/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKQBVJWISOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![2-Methyl-4-[(4-methylpyrazol-1-yl)methyl]quinoline](/img/structure/B7591762.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
![N,N-dimethyl-3-[(4-methylpyrazol-1-yl)methyl]benzenesulfonamide](/img/structure/B7591794.png)
![1-[(2,3-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591795.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)
![2-[(4-Methylpyrazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B7591813.png)
![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)